(E)-3-(1-Adamantyl)-N-(cyanomethyl)-N-cyclopropylbut-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1-adamantyl)-N-(cyanomethyl)-N-cyclopropylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-13(6-18(22)21(5-4-20)17-2-3-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h6,14-17H,2-3,5,7-12H2,1H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEGJLHRNKKXTE-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CC#N)C1CC1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N(CC#N)C1CC1)/C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-Adamantyl)-N-(cyanomethyl)-N-cyclopropylbut-2-enamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an adamantyl group, a cyano group, and a cyclopropyl moiety. Its chemical formula is with a molecular weight of approximately 216.28 g/mol. The structural features are significant for its interaction with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular responses.
Biological Activity Data
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis through mitochondrial pathways. -
Anti-inflammatory Effects :
In an experimental model of arthritis, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases. -
Neuroprotection :
Research involving neuronal cultures exposed to oxidative stress showed that treatment with the compound resulted in reduced cell death and maintained mitochondrial function, highlighting its potential for neuroprotective applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Adamantyl-Indole Derivatives
highlights N-o-Tolylcycloadamantanecarboxamide and 2-Adamantane-1H-indole derivatives, which exhibit cytotoxicity in cancer cell lines (e.g., IC₅₀ values ranging from 2.1–18.7 μM). While these compounds share the adamantyl motif, the absence of an enamide or cyanomethyl group in their structures suggests divergent mechanisms of action.
Regulatory Considerations
Adamantyl-containing compounds are frequently regulated due to their structural similarity to controlled substances. For example, 3-(1-Adamantyl)-indoles and N-(1-Adamantyl)-indazole-3-carboxamides are classified under strict penalties (e.g., 12.5 kg threshold for trafficking offenses) . While the target compound lacks explicit regulatory mentions, its structural resemblance to regulated analogs may warrant caution in legal contexts.
Q & A
Q. How can the synthesis of (E)-3-(1-Adamantyl)-N-(cyanomethyl)-N-cyclopropylbut-2-enamide be optimized for improved yield and purity?
Methodological Answer:
- Solvent and Reaction Conditions : Use butanol as the solvent under reflux (boiling point ~117°C) with equimolar ratios of adamantylamine and aldehyde derivatives. Heating for 1–1.5 hours under stirring ensures efficient imine formation, as demonstrated in analogous adamantyl Schiff base syntheses .
- Purification : Recrystallize the crude product in isopropyl alcohol (i-PrOH) to enhance purity. Monitor reaction progress via TLC using chloroform/acetone (6:1) or benzene/methanol (7:1) as mobile phases .
- Yield Optimization : Adjust stoichiometry and reaction time based on precursor reactivity. For example, yields of structurally related adamantyl carboxamides range from 11% to 51% depending on substituents and conditions .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Use DMSO-d6 or CDCl3 as solvents with TMS as an internal standard. Key signals include adamantyl protons (δ 1.6–2.1 ppm) and enamide doublet peaks (e.g., J = 9 Hz for E-configuration) .
- FTIR : Confirm carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and nitrile (C≡N) stretches at ~2200 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (STOE StadiVari Pilatus 100K) resolves stereochemistry and bond angles, critical for validating the E-configuration .
- Elemental Analysis : Use Thermo Scientific Flash 2000 to verify C, H, N composition (e.g., C: 71.17%, H: 7.68%, N: 9.50% for related adamantyl imines) .
Advanced Research Questions
Q. How do structural modifications at the adamantyl or cyclopropyl moieties influence pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the adamantyl group with smaller alkyl chains (e.g., methyl, cyclohexyl) to assess steric effects on target binding. Adamantyl’s rigidity enhances metabolic stability in related compounds .
- Modify the cyclopropyl ring with electron-withdrawing groups (e.g., -CN, -F) to evaluate electronic effects on enamide reactivity. For example, fluorinated pentyl chains in STS-135 (an adamantyl carboxamide) enhance CB1 receptor affinity .
- Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or GPCRs .
Q. How can contradictions in biological activity data from different synthetic batches be resolved?
Methodological Answer:
- Batch Analysis :
- Perform HPLC-MS to identify impurities (e.g., unreacted precursors or stereoisomers). For example, Z-isomers may form if reaction temperatures are suboptimal .
- Compare biological assays (e.g., IC50 values) across batches using standardized protocols. Discrepancies >10% suggest batch-specific impurities or degradation .
- Stability Testing : Store samples under inert atmospheres at -20°C to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What computational strategies predict the compound’s interaction with neurological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model adamantyl-enamide interactions with lipid bilayers or ion channels. Adamantane’s hydrophobicity may enhance blood-brain barrier permeability .
- Quantum Mechanical (QM) Calculations : Apply DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials, aiding in understanding electrophilic/nucleophilic sites .
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Suite to identify critical binding features (e.g., hydrogen-bond acceptors near the cyanomethyl group) .
Q. How does the E-configuration of the enamide affect reactivity and bioactivity?
Methodological Answer:
- Stereochemical Control : The E-configuration is stabilized by conjugated π-systems and steric hindrance between the adamantyl and cyclopropyl groups. Use NOESY NMR to confirm spatial proximity of substituents .
- Bioactivity Impact : E-isomers of adamantyl enamines show higher receptor binding affinity than Z-forms due to optimal spatial alignment. Test enantioselectivity via chiral HPLC (e.g., Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
